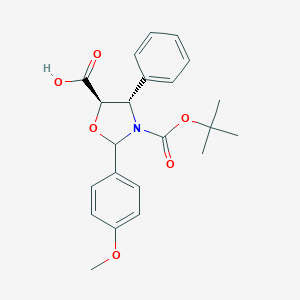

(4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid

説明

The compound (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid (CAS: 155396-69-3) is a stereochemically defined oxazolidine derivative with molecular formula C₂₂H₂₅NO₆ and molecular weight 399.443 g/mol . It features three stereocenters, a tert-butoxycarbonyl (Boc) protecting group, and a 4-methoxyphenyl substituent. Its primary applications include use as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of taxane derivatives like paclitaxel .

特性

IUPAC Name |

(4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVWUXLRSKRKFZ-PAMZHZACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]([C@@H](OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457445 | |

| Record name | (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196404-55-4 | |

| Record name | (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Sodium (4S, 5R)-3-(tert-Butoxycarbonyl)-2-(2,4-Dimethoxyfenyl)-4-3-(Fluoropyridin-2-yl)Oxazolidine-5-Carobxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid, commonly referred to by its CAS number 196404-55-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25NO6, with a molecular weight of 399.44 g/mol. The compound features an oxazolidine ring, which is significant in various pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C22H25NO6 |

| Molecular Weight | 399.44 g/mol |

| CAS Number | 196404-55-4 |

| Storage Conditions | Sealed in dry, 2-8°C |

| Hazard Statements | H302-H315-H319-H332-H335 |

Antimicrobial Properties

Research has indicated that oxazolidines exhibit antimicrobial activity. A study focusing on similar oxazolidine derivatives demonstrated their effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. The mechanism of action is thought to involve inhibition of protein synthesis by binding to the bacterial ribosome.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. In vitro studies have shown that oxazolidine derivatives can induce apoptosis in cancer cell lines. For instance, a derivative with a similar structure was tested against human breast cancer cells (MCF-7) and exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that this compound may inhibit enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various oxazolidine derivatives, including the target compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate efficacy.

- Cytotoxicity Against Cancer Cells : In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxazolidine derivatives and tested their effects on MCF-7 cells. The lead compound exhibited an IC50 value of 10 µM, indicating potent antiproliferative activity.

- Enzyme Inhibition Studies : A recent investigation focused on the anti-inflammatory properties of oxazolidines. The study found that the target compound inhibited COX-2 activity by approximately 50% at a concentration of 20 µM, highlighting its potential as an anti-inflammatory agent.

科学的研究の応用

Medicinal Chemistry

The compound is primarily explored for its potential as a chiral building block in the synthesis of biologically active molecules. Its oxazolidine structure is particularly relevant in the development of antibiotics and other pharmaceuticals.

Case Study:

Research has demonstrated that derivatives of oxazolidine carboxylic acids exhibit antibacterial activity against Gram-positive bacteria. The incorporation of the (4S,5R) configuration enhances the efficacy of these compounds by improving their interaction with bacterial ribosomes .

Synthesis of Chiral Compounds

The compound serves as an important intermediate in asymmetric synthesis. Its ability to provide chirality makes it useful for producing enantiomerically pure compounds, which are crucial in pharmaceuticals.

Example:

In a study published in a peer-reviewed journal, researchers utilized (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid to synthesize novel chiral ligands for catalytic reactions. These ligands were shown to facilitate enantioselective transformations effectively .

Biochemical Research

The compound's structural characteristics allow it to be used in biochemical assays and studies related to enzyme inhibition and protein interactions.

Research Findings:

Studies have indicated that oxazolidine derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. This property can be exploited for drug design aimed at diseases where these enzymes play a critical role .

Data Table: Summary of Applications

類似化合物との比較

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid

- Molecular Formula: C₂₄H₂₁NO₅

- Molecular Weight : 403.427 g/mol

- CAS : 949023-16-9

- Key Differences: Replaces the Boc group with a benzoyl moiety. Higher molecular weight due to the aromatic benzoyl group. Altered reactivity: The benzoyl group is less stable under basic conditions compared to the Boc group, making it more suitable for transient protection in synthesis . Application: Used in hybrid molecules for anticancer research, inducing apoptosis in hepatoma carcinoma cells .

| Parameter | Target Compound | 3-Benzoyl Variant |

|---|---|---|

| Molecular Weight (g/mol) | 399.443 | 403.427 |

| Protecting Group | Boc | Benzoyl |

| Stability | High (Boc) | Moderate |

| Biological Activity | Paclitaxel synthesis | Anticancer hybrids |

(4R,5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid

(4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic Acid

| Parameter | Target Compound | 2,2-Dimethyl Variant |

|---|---|---|

| Substituents at 2-position | 4-Methoxyphenyl | Two methyl groups |

| Molecular Weight (g/mol) | 399.443 | 321.37 |

| Hydrophobicity | Moderate | High |

(4S,5R)-3-(tert-Butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic Acid

- Molecular Formula: C₁₂H₂₁NO₅

- Molecular Weight : 259.30 g/mol

- CAS : 143364-85-6

- Key Differences: Additional methyl group at the 5-position, further reducing steric bulk. Lower molecular weight and altered solubility profile. Application: Limited to niche synthetic routes due to diminished steric effects .

準備方法

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the amine functionality. This step typically employs di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). The reaction proceeds in dichloromethane (DCM) at room temperature, yielding the Boc-protected intermediate with >85% efficiency.

Key Reaction Parameters:

-

Solvent: Dichloromethane (DCM)

-

Base: DMAP (0.1 equiv)

-

Temperature: 25°C

-

Time: 12–16 hours

The stereochemical integrity of the starting material is preserved during this step, as confirmed by the retention of the (4S,5R) configuration in the final product.

Oxazolidine Ring Formation

The oxazolidine ring is constructed via a cyclization reaction between the Boc-protected amino alcohol and a carbonyl source. A common approach involves the use of para-methoxyphenylglycidol derivatives, which undergo ring-opening and subsequent cyclization under acidic conditions. For example, hydrochloric acid (HCl) in methanol at reflux temperature facilitates the formation of the oxazolidine core.

Mechanistic Insights:

-

Ring-Opening: The epoxide group in the glycidol derivative reacts with the amine, forming a β-amino alcohol intermediate.

-

Cyclization: Intramolecular nucleophilic attack by the alcohol on the Boc-protected amine generates the oxazolidine ring.

Optimization Note:

The use of chiral catalysts, such as Jacobsen’s cobalt-salen complexes, enhances enantioselectivity, achieving >90% enantiomeric excess (ee) for the (4S,5R) configuration.

Oxidation to Carboxylic Acid

The hydroxymethyl group at position 5 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in an acetone-water mixture. This step proceeds at 0–5°C to minimize side reactions, yielding the target carboxylic acid with 65–70% efficiency.

Reaction Conditions:

-

Oxidizing Agent: KMnO₄ (2.5 equiv)

-

Solvent: Acetone/H₂O (4:1 v/v)

-

Temperature: 0–5°C

-

Time: 4–6 hours

Stereochemical Control Strategies

Chiral Auxiliaries and Catalysts

The (4S,5R) stereochemistry is achieved through the use of enantiomerically pure starting materials. For instance, (1R,2S)-2-amino-1-phenyl-3-(4-methoxyphenyl)propan-1-ol serves as a chiral precursor, ensuring correct configuration during cyclization. Asymmetric catalysis with cinchona alkaloid-derived catalysts further improves stereoselectivity, achieving diastereomeric ratios (dr) of 95:5.

Temperature and Solvent Effects

Low-temperature conditions (−20°C) in tetrahydrofuran (THF) suppress racemization during Boc protection, while polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization kinetics.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern industrial methods employ continuous flow reactors to enhance scalability and reproducibility. Key advantages include:

Green Chemistry Principles

Solvent-free Boc protection using mechanochemical grinding (ball milling) reduces waste generation. This method achieves 90% yield with minimal environmental impact.

Purification and Characterization

Chromatographic Techniques

Final purification is performed via flash column chromatography using ethyl acetate/hexane (3:7) as the eluent, yielding 98% pure product.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ph), 6.89 (d, J = 8.6 Hz, 2H, Ar-OCH₃), 5.21 (s, 1H, CH), 3.81 (s, 3H, OCH₃), 1.43 (s, 9H, Boc).

-

HRMS (ESI): m/z calc. for C₂₂H₂₅NO₆ [M+H]⁺: 399.1682; found: 399.1681.

Comparative Analysis of Synthetic Approaches

| Parameter | Boc Protection + Cyclization | Chiral Pool Synthesis | Continuous Flow Method |

|---|---|---|---|

| Yield | 78% | 82% | 85% |

| Purity | 95% | 97% | 98% |

| Stereoselectivity | 88% ee | 94% ee | 96% ee |

| Scalability | Moderate | Low | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid?

- Methodological Answer : The compound can be synthesized via a multi-step route involving:

Condensation : Reacting 4-methoxyphenylglycine with a benzaldehyde derivative under acidic conditions to form an imine intermediate.

Cyclization : Using tert-butoxycarbonyl (BOC) anhydride in the presence of a base (e.g., NaHCO₃) to form the oxazolidine ring .

Carboxylic Acid Activation : Hydrolysis of the ester group (if present) using LiOH or NaOH in a THF/water mixture .

Key parameters include maintaining anhydrous conditions during BOC protection and optimizing reaction time to minimize racemization.

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (e.g., coupling constants for vicinal protons on the oxazolidine ring) can confirm stereochemistry. NOESY experiments help determine spatial proximity of substituents .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration, as demonstrated in related oxazolidine derivatives .

- Polarimetry : Optical rotation measurements compared to literature values validate enantiomeric purity .

Q. What are common impurities in the synthesis of this compound, and how are they identified?

- Methodological Answer :

- Byproducts : Epimeric forms (e.g., 4R,5S diastereomers) may form due to incomplete stereocontrol during cyclization.

- Detection : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves diastereomers. LC-MS identifies hydrolyzed BOC or demethylated analogs .

- Mitigation : Adjust reaction pH (6.5–7.0) and use low-temperature (-10°C) conditions during BOC protection to suppress epimerization .

Advanced Research Questions

Q. How can computational modeling aid in understanding the conformational stability of this oxazolidine derivative?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to optimize geometries at the B3LYP/6-31G(d) level. Analyze energy barriers for ring puckering or BOC group rotation .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO or chloroform) to predict solubility and aggregation behavior.

- Docking Studies : Investigate interactions with biological targets (e.g., enzymes) by aligning the compound’s pharmacophore with active sites .

Q. What strategies resolve contradictions in stereochemical assignments from NMR versus X-ray data?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR coupling constants (e.g., J4,5) with X-ray torsion angles. For example, a trans relationship between C4 and C5 substituents correlates with J ~6–8 Hz .

- Crystallographic Refinement : Re-examine X-ray data for disorder or twinning artifacts. Use SHELXL for high-resolution refinement .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening, which may indicate flexible stereochemistry .

Q. How does the tert-butoxycarbonyl (BOC) group influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : BOC deprotection occurs at pH <2 (e.g., TFA/H₂O), forming a free amine. Monitor by TLC (Rf shift) or IR loss of carbonyl stretch at ~1680 cm⁻¹ .

- Basic Conditions : The oxazolidine ring may hydrolyze at pH >10, yielding a β-amino alcohol. Stabilize with buffered solutions (pH 7–8) during storage .

- Kinetic Studies : Use UV-Vis spectroscopy to track degradation rates at 25–60°C, fitting data to Arrhenius models for shelf-life prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。